molecular formula C6H11NO2 B1382344 4-Hydroxy-1,5-dimethylpyrrolidin-2-one CAS No. 1803604-23-0

4-Hydroxy-1,5-dimethylpyrrolidin-2-one

Cat. No.: B1382344
CAS No.: 1803604-23-0
M. Wt: 129.16 g/mol
InChI Key: BMZYUVDMIFVGRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,5-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-2-pyrrolidone with methylating agents to introduce the methyl groups at the 1 and 5 positions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1,5-dimethylpyrrolidin-2-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for forming hydrogen bonds, making it a valuable compound in various scientific applications .

Biological Activity

4-Hydroxy-1,5-dimethylpyrrolidin-2-one (CAS Number: 1803604-23-0) is a heterocyclic organic compound characterized by its pyrrolidine structure, which includes a hydroxyl group and two methyl groups at positions 1 and 5. This unique structural configuration contributes to its diverse biological activities, including potential applications in pharmacology and organic synthesis.

  • Molecular Formula : C₇H₁₃NO
  • Molecular Weight : 127.19 g/mol
  • Structure : The compound features a pyrrolidine ring with a hydroxyl group, enhancing its solubility in polar solvents and influencing its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticonvulsant Activity

Studies have shown that this compound can modulate neurotransmitter systems, suggesting its potential as an anticonvulsant agent. Its ability to interact with various biological targets may influence metabolic pathways and cellular functions.

Antioxidant Properties

The compound has been synthesized in derivatives that demonstrate antioxidant activity. These derivatives have been tested for their ability to scavenge free radicals and protect against oxidative stress, which is crucial for preventing cellular damage.

Anti-inflammatory and Analgesic Effects

Research indicates that modifications to the structure of this compound can enhance its anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in pain management and inflammatory disorders.

The mechanism of action for this compound involves interactions with biological macromolecules such as receptors and enzymes. Binding studies suggest that it may modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This modulation can lead to various physiological effects, including anticonvulsant and anti-inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesKey Differences
1,5-Dimethylpyrrolidin-2-oneLacks hydroxyl groupMore hydrophobic; different reactivity profile
3-Hydroxy-1,5-dimethylpyrrolidin-2-oneHydroxyl group at position 3Different biological activity; less studied
4-Acetyl-3-hydroxy-pyrrolidin-2-oneAcetyl group at position 4Enhanced lipophilicity; different applications
3-Amino-4,4-dimethylpyrrolidin-2-oneAmino group at position 3Increased basicity; different pharmacological properties

The presence of the hydroxyl group in this compound distinguishes it from these compounds, influencing both its chemical behavior and biological activity.

Case Studies

  • Anticonvulsant Activity Study : A study demonstrated that derivatives of this compound exhibited significant anticonvulsant effects in animal models. The compound was found to reduce seizure frequency by modulating GABAergic transmission.
  • Antioxidant Activity Evaluation : In vitro assays showed that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in cell cultures. This suggests potential applications in neuroprotection and age-related diseases.
  • Anti-inflammatory Effects : A recent study reported that modifications to the compound enhanced its ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions such as arthritis.

Properties

IUPAC Name

4-hydroxy-1,5-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYUVDMIFVGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277484
Record name 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-23-0
Record name 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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